molecular formula C22H21N3O3S3 B3207142 N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide CAS No. 1040679-33-1

N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide

Cat. No.: B3207142
CAS No.: 1040679-33-1
M. Wt: 471.6 g/mol
InChI Key: NSLPSDVVQMISQG-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C22H21N3O3S3 and its molecular weight is 471.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-methyl-2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S3/c1-14-11-15(2)13-17(12-14)25(3)31(26,27)19-9-10-30-20(19)22-23-21(24-28-22)16-5-7-18(29-4)8-6-16/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLPSDVVQMISQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a complex organic compound characterized by its unique structural features, including a thiophene ring and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C22H21N3O3S3C_{22}H_{21}N_{3}O_{3}S_{3}, with a molecular weight of approximately 453.56 g/mol. The structure includes several functional groups that may contribute to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC22H21N3O3S3C_{22}H_{21}N_{3}O_{3}S_{3}
Molecular Weight453.56 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. For instance, studies have suggested that compounds containing oxadiazole moieties can inhibit the secretion of virulence factors in mycobacteria, thereby reducing pathogenicity .

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. In a study focused on mycobacterial secretion inhibitors, certain oxadiazole derivatives demonstrated an ability to inhibit the secretion of LipY, a reporter for ESX-5 activity in Mycobacterium marinum and Mycobacterium tuberculosis . This inhibition suggests potential applications in treating infections caused by these pathogens.

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly due to the presence of the thiophene and sulfonamide groups. These functional groups are known to enhance interactions with biological targets such as DNA or proteins involved in cancer cell proliferation. Preliminary studies on similar compounds have shown cytotoxic effects against various cancer cell lines .

Case Studies

  • Inhibition of Mycobacterial Secretion : A study investigated the effects of oxadiazole derivatives on M. marinum, revealing that certain compounds led to significant reductions in virulence factor secretion. The study utilized a high-throughput screening assay to identify effective inhibitors .
  • Cytotoxicity Against Cancer Cells : Another research effort evaluated the cytotoxic effects of thiophene-based compounds on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide

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